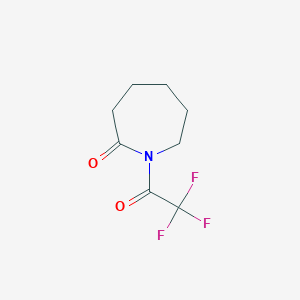

1-(Trifluoroacetyl)azepan-2-one

Description

Properties

CAS No. |

74681-69-9 |

|---|---|

Molecular Formula |

C8H10F3NO2 |

Molecular Weight |

209.17 g/mol |

IUPAC Name |

1-(2,2,2-trifluoroacetyl)azepan-2-one |

InChI |

InChI=1S/C8H10F3NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(12)13/h1-5H2 |

InChI Key |

QBSPKKRYZNUYKW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)N(CC1)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoroacetyl)azepan-2-one can be synthesized through several methods. One common approach involves the reaction of azepan-2-one with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product with high purity .

Industrial Production Methods: Industrial production of 1-(Trifluoroacetyl)azepan-2-one often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoroacetyl)azepan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.

Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl oxides, while reduction can produce trifluoromethyl derivatives .

Scientific Research Applications

1-(Trifluoroacetyl)azepan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential as a biochemical probe due to its unique chemical properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Trifluoroacetyl)azepan-2-one involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in nucleophilic substitution reactions, altering the function of biological molecules .

Comparison with Similar Compounds

Sulfonylated Azepan-2-ones

Compounds such as 1-Tosylazepan-2-one and 1-((4-Methoxyphenyl)sulfonyl)azepan-2-one () feature sulfonyl groups instead of trifluoroacetyl. These derivatives are synthesized via GP16 reactions with yields ranging from 58% to 93%. Key differences include:

- Physical Properties : Sulfonylated derivatives exhibit higher melting points (100–154°C) compared to trifluoroacetylated analogs, likely due to stronger intermolecular interactions (e.g., dipole-dipole and π-stacking) .

- Reactivity : Sulfonyl groups are less electron-withdrawing than trifluoroacetyl, leading to slower lactam ring-opening reactions.

Hydroxyalkyl-Substituted Derivatives

- 1-(2-Hydroxyethyl)azepan-2-one (): Contains a hydrophilic hydroxyethyl group, enhancing water solubility. Its collision cross-section (CCS) data and SMILES structure (C1CCC(=O)N(CC1)CCO) indicate a more flexible conformation compared to the rigid trifluoroacetyl derivative.

- 1-(Hydroxymethyl)azepan-2-one (): The hydroxymethyl group introduces hydrogen-bonding capacity, making it suitable for polymer applications (e.g., N-methylolcaprolactam in resin synthesis).

Adamantane-Substituted Analogs

Trifluoroacetyl vs. Other Acyl Groups

- 1-(Trifluoroacetyl)imidazole () and 1-(Trifluoroacetyl)benzotriazole () are trifluoroacetyl transfer agents. Unlike these reagents, 1-(Trifluoroacetyl)azepan-2-one serves as a stable intermediate in peptoid synthesis, where its conformational effects on amide bonds are critical .

- 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine (): Combines chloroacetyl and trifluoroacetyl groups for dual reactivity (nucleophilic substitutions and hydrazone formation), unlike the single functional group in 1-(Trifluoroacetyl)azepan-2-one.

Comparison with Dimeric Structures

- N,N'-Carbonylbis(caprolactam) (): A dimeric lactam with a carbonyl bridge. Its higher molecular weight (vs. monomeric trifluoroacetyl derivative) and thermal stability make it a cross-linking agent in polyamide synthesis.

Data Tables

Table 1. Physical and Structural Properties

| Compound | Substituent | Melting Point (°C) | Molecular Formula | Key Reactivity |

|---|---|---|---|---|

| 1-(Trifluoroacetyl)azepan-2-one | Trifluoroacetyl | Not reported | C₈H₁₀F₃NO₂ | Base-labile, electron-withdrawing |

| 1-Tosylazepan-2-one | Tosyl | 142–144 | C₁₃H₁₇NO₃S | Acid-stable, moderate reactivity |

| 1-(Adamantan-1-yl)azepan-2-one | Adamantyl | Not reported | C₁₆H₂₅NO | Steric hindrance, high thermal stability |

| N,N'-Carbonylbis(caprolactam) | Carbonyl bridge | 135–137 | C₁₄H₂₂N₂O₃ | Dimeric, cross-linking applications |

Biological Activity

1-(Trifluoroacetyl)azepan-2-one is a cyclic amide (lactam) characterized by a trifluoroacetyl group attached to a seven-membered azepanone ring. Its molecular formula is C₈H₈F₃N₁O, and the trifluoroacetyl substituent imparts significant polarity and reactivity, making it a compound of interest in medicinal chemistry and materials science. This article explores the biological activity of 1-(trifluoroacetyl)azepan-2-one, focusing on its potential applications, mechanisms of action, and relevant research findings.

The structure of 1-(trifluoroacetyl)azepan-2-one includes:

- Cyclic Amide Structure : The azepanone ring contributes to its unique chemical properties.

- Trifluoroacetyl Group : This group enhances the compound's reactivity and solubility in various solvents.

The biological activity of 1-(trifluoroacetyl)azepan-2-one can be attributed to its ability to interact with various biological targets. The trifluoroacetyl moiety is known to influence the compound's binding affinity and selectivity towards certain receptors or enzymes.

Antimicrobial Activity

Recent studies have shown that compounds structurally related to 1-(trifluoroacetyl)azepan-2-one exhibit significant antimicrobial properties. For instance, derivatives of azepano-triterpenoids have demonstrated activity against key pathogens such as MRSA (Methicillin-resistant Staphylococcus aureus) and various fungi. The minimum inhibitory concentrations (MICs) for these compounds were reported as low as 0.15 μM, indicating potent antimicrobial effects .

Cytotoxicity and Antitumor Effects

Research indicates that some analogs of 1-(trifluoroacetyl)azepan-2-one may possess cytotoxic properties against cancer cell lines. In particular, studies involving antibody-drug conjugates (ADCs) have demonstrated that certain compounds exhibit anti-mitotic effects, leading to cell cycle arrest in tumor models . The potential for these compounds in cancer therapy is being actively explored.

Comparative Analysis with Related Compounds

A comparison with other lactams highlights the unique properties of 1-(trifluoroacetyl)azepan-2-one:

| Compound Name | Structure Type | Key Features | Unique Aspect |

|---|---|---|---|

| Caprolactam | Lactam | Used in nylon production | High demand as a precursor for synthetic fibers |

| 2-Pyrrolidinone | Lactam | Smaller ring size | More versatile in organic synthesis |

| 4-Acetylpiperidine | Lactam | Contains an acetyl group | Known for neuroactive properties |

| 1-(Trifluoroacetyl)azepan-2-one | Lactam | Contains a trifluoroacetyl group | Distinct electronic properties and reactivity |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of azepano derivatives against ESKAPE pathogens, revealing that specific modifications in the structure significantly enhanced their efficacy against resistant strains .

- Cytotoxicity Assessment : In vivo studies demonstrated that certain derivatives exhibited low cytotoxicity while maintaining strong bacteriostatic effects against MRSA, suggesting their potential as non-cytotoxic anti-MRSA agents .

- Pharmacological Profiling : The pharmacological profiles of related compounds have been assessed for their interactions with nicotinic acetylcholine receptors (nAChRs), indicating that structural variations can lead to diverse biological activities, including agonistic or antagonistic effects .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Trifluoroacetyl)azepan-2-one with high purity?

- Methodological Answer : A common approach involves reacting azepan-2-one with trifluoroacetic anhydride or trifluoroacetyl chloride under basic conditions. For example, azepan-2-one can be treated with trifluoroacetic anhydride in a solvent like dichloromethane, using a base such as triethylamine to scavenge HCl. Reaction optimization includes controlling temperature (0–25°C) and stoichiometric ratios (1:1.2 azepan-2-one to trifluoroacetyl reagent) to minimize side products like over-acylated derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .

Q. How can the structural integrity of 1-(Trifluoroacetyl)azepan-2-one be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze , , and NMR spectra to confirm the presence of the trifluoroacetyl group (e.g., signals near -70 ppm) and azepanone ring protons (δ 1.5–3.5 ppm).

- IR : Look for carbonyl stretches (~1700 cm for the lactam and trifluoroacetyl groups).

- Mass Spectrometry : Validate molecular weight (e.g., [M+H] at m/z 223).

X-ray crystallography can resolve conformational details if crystalline derivatives are obtainable .

Q. What reactivity patterns are expected due to the trifluoroacetyl group in this compound?

- Methodological Answer : The electron-withdrawing trifluoroacetyl group increases electrophilicity at the lactam carbonyl, enhancing susceptibility to nucleophilic attack (e.g., by amines or Grignard reagents). Comparative studies with non-fluorinated analogs show accelerated reaction rates in nucleophilic substitutions but reduced stability under acidic conditions due to fluorine’s inductive effects. Reactivity assays in polar aprotic solvents (DMF, acetonitrile) are recommended for kinetic studies .

Advanced Research Questions

Q. How can reaction mechanisms for trifluoroacetyl group transformations be elucidated?

- Methodological Answer : Use isotopic labeling (e.g., ) or computational modeling (DFT) to track bond cleavage/formation during reactions. For example, in hydrolysis studies, monitor NMR shifts to detect intermediates like trifluoroacetic acid. Kinetic isotope effects (KIEs) and Hammett plots further clarify whether mechanisms are concerted or stepwise. Cryogenic reaction conditions (-78°C) may stabilize transient intermediates for characterization .

Q. What computational strategies predict the biological activity of 1-(Trifluoroacetyl)azepan-2-one derivatives?

- Methodological Answer : Perform molecular docking (AutoDock, Schrödinger) to assess binding affinity to targets like proteases or kinases. QSAR models trained on fluorinated analogs (e.g., from PubChem) can correlate substituent effects (e.g., logP, Hammett σ) with activity. MD simulations (GROMACS) evaluate conformational stability in biological membranes. Validate predictions with in vitro assays (e.g., enzyme inhibition IC) .

Q. How does the trifluoroacetyl group influence metabolic stability compared to acetyl analogs?

- Methodological Answer : Conduct comparative metabolic studies using liver microsomes or hepatocytes. LC-MS/MS tracks metabolite formation (e.g., deacetylation products). Fluorine’s electronegativity slows enzymatic hydrolysis, as shown in CYP450 inhibition assays. Use -NMR to monitor defluorination, a common metabolic pathway for trifluoroacetyl compounds. Pair with computational ADMET predictions to rationalize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.